

# Application Notes and Protocols for Evaluating Endoscopic Improvement with Obefazimod

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## Compound of Interest

Compound Name: Obefazimod

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These application notes provide a comprehensive overview of the methodologies for evaluating endoscopic improvement in clinical studies of **Obefazimod**, a novel oral therapy for chronic inflammatory diseases such as ulcerative colitis (UC). The protocols outlined below are based on established best practices in inflammatory bowel disease (IBD) clinical trials and reflect the approaches used to assess the efficacy of **Obefazimod**.

## Introduction to Obefazimod and its Mechanism of Action

**Obefazimod** (formerly ABX464) is a first-in-class oral, small molecule that modulates the biogenesis of a specific microRNA, miR-124.[1][2] Upregulation of miR-124, which has potent anti-inflammatory properties, leads to a downstream reduction of pro-inflammatory cytokines and chemokines, including TNF- $\alpha$ , IL-6, and IL-17.[3][4] This novel mechanism of action offers a targeted approach to reducing the chronic inflammation characteristic of IBD.[1][3] Clinical trials have demonstrated **Obefazimod**'s efficacy in inducing clinical remission and endoscopic improvement in patients with moderately to severely active ulcerative colitis.[5][6]

## Endoscopic and Histologic Endpoints in Obefazimod Clinical Trials

The evaluation of endoscopic improvement is a critical component in assessing the efficacy of **Obefazimod**. This involves standardized endoscopic scoring systems and, increasingly, the correlation of endoscopic findings with histologic measures of inflammation.

## Key Efficacy Endpoints:

- Endoscopic Improvement: A reduction in the severity of mucosal inflammation as assessed by a standardized scoring system.
- Endoscopic Remission: The resolution of visible signs of inflammation, indicating mucosal healing.<sup>[6]</sup>
- Histologic Endoscopic Mucosal Improvement (HEMI): A composite endpoint that combines endoscopic improvement with histologic evidence of reduced inflammation.<sup>[5][7]</sup> This endpoint provides a more comprehensive assessment of mucosal healing.

The primary instrument for endoscopic assessment in ulcerative colitis clinical trials for **Obefazimod** is the Mayo Endoscopic Subscore (MES). For histologic assessment, the Geboes Score is utilized.<sup>[2][7]</sup>

## Quantitative Data Summary from Obefazimod Clinical Trials

The following tables summarize the key efficacy data from the Phase 2b and Phase 3 (ABTECT-1 and ABTECT-2) clinical trials of **Obefazimod** in patients with moderate to severe ulcerative colitis.

Table 1: Endoscopic Improvement Rates in **Obefazimod** Clinical Trials

Clinical Trial	Treatment Group	Timepoint	Endoscopic Improvement Rate (%)	Placebo Rate (%)
Phase 2b (Induction)	Obefazimod (25, 50, 100 mg)	Week 8	Statistically Significant Improvement	-
Phase 2b (Maintenance)	Obefazimod 50 mg	Week 48	61.3	N/A
Phase 2b (Maintenance)	Obefazimod 50 mg	Week 96	59.0	N/A
ABTECT-1 (Phase 3)	Obefazimod 50 mg	Week 8	33-36	6-10
ABTECT-2 (Phase 3)	Obefazimod 50 mg	Week 8	33-36	6-10

Note: Specific dose-dependent data from the Phase 2b induction trial was not detailed in the provided search results. The maintenance phase was an open-label study.[\[6\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Endoscopic and Clinical Remission Rates in **Obefazimod** Clinical Trials

Clinical Trial	Treatment Group	Timepoint	Endoscopic Remission Rate (%)	Clinical Remission Rate (%)	Placebo Rate (%)
Phase 2b (Maintenance )	Obefazimod 50 mg	Week 48	33.2	54.8	N/A
Phase 2b (Maintenance )	Obefazimod 50 mg	Week 96	35.9	52.5	N/A
ABTECT-1 (Phase 3)	Obefazimod 50 mg	Week 8	-	19.3	(p<0.0001)
ABTECT-2 (Phase 3)	Obefazimod 50 mg	Week 8	-	13.4	(p=0.0001)

Note: Endoscopic remission rates for the ABTECT induction trials were not explicitly detailed in the provided search results.[\[5\]](#)[\[6\]](#)[\[10\]](#)

Table 3: Histologic Endoscopic Mucosal Improvement (HEMI) in Phase 3 Trials

Clinical Trial	Treatment Group	Timepoint	HEMI Achievement Rate (%)	Placebo Rate (%)
ABTECT-1 (Phase 3)	Obefazimod 50 mg	Week 8	~23-24	(p<0.0001)
ABTECT-2 (Phase 3)	Obefazimod 50 mg	Week 8	~23-24	(p<0.0001)

Note: HEMI is a composite of endoscopic and histologic measures.[\[5\]](#)[\[11\]](#)

## Experimental Protocols

## Protocol 1: Endoscopic Assessment using the Mayo Endoscopic Subscore (MES)

Objective: To standardize the assessment of endoscopic disease activity in ulcerative colitis.

Scoring System:

MES Score	Description
0	Normal or inactive disease (intact vascular pattern, no friability or granularity).
1	Mild disease (erythema, decreased vascular pattern, no friability).
2	Moderate disease (marked erythema, absent vascular pattern, friability, erosions).
3	Severe disease (spontaneous bleeding, ulceration).

Procedure:

- Patient Preparation: Ensure adequate bowel preparation for clear visualization of the colonic mucosa.
- Endoscopic Examination: Perform a full colonoscopy or flexible sigmoidoscopy as per the study protocol.
- Video Recording: Record the entire withdrawal phase of the endoscopy in high-definition video.
- Scoring: The endoscopist at the clinical site will assign an MES score based on the most severely affected area of the colon.
- Central Reading: The recorded video is anonymized and transmitted to a central reading facility for independent, blinded review by at least two trained gastroenterologists. In case of discordant scores, a third reader will adjudicate.

## Protocol 2: Biopsy Collection and Histologic Assessment (Geboes Score)

Objective: To obtain and evaluate colonic biopsies for histologic evidence of inflammation.

Procedure:

- Biopsy Collection:
  - During the endoscopic procedure, obtain at least two biopsies from the most inflamed area of the rectosigmoid colon.
  - Also, collect biopsies from endoscopically normal-appearing areas for a comprehensive assessment.
  - Place biopsies immediately into a labeled container with 10% neutral buffered formalin.
- Tissue Processing:
  - Embed the fixed tissue in paraffin.
  - Section the paraffin blocks and stain with hematoxylin and eosin (H&E).
- Histologic Scoring (Geboes Score): A central pathologist, blinded to the clinical and endoscopic data, will evaluate the slides based on the following grades:
  - Grade 0: Structural change only
  - Grade 1: Chronic inflammation
  - Grade 2: Lamina propria neutrophils and eosinophils (2A: in lamina propria, 2B: aggregated)
  - Grade 3: Neutrophils in epithelium
  - Grade 4: Crypt destruction
  - Grade 5: Erosions or ulcers

- Defining Histologic Improvement: Histologic improvement is typically defined as a Geboes score  $\leq 3.1$ .<sup>[7]</sup>

## Protocol 3: Evaluating Histologic Endoscopic Mucosal Improvement (HEMI)

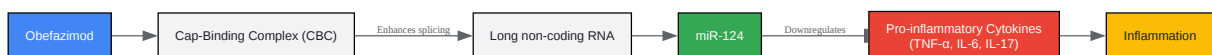
Objective: To determine the composite endpoint of HEMI.

Procedure:

- Perform endoscopic assessment and assign an MES score as per Protocol 1.
- Perform histologic assessment and assign a Geboes score as per Protocol 2.
- HEMI Definition: A patient is considered to have achieved HEMI if they meet both of the following criteria:
  - Mayo Endoscopic Subscore (MES) of 0 or 1.
  - Geboes Score of  $\leq 3.1$ .<sup>[2]</sup><sup>[7]</sup>

## Visualizations

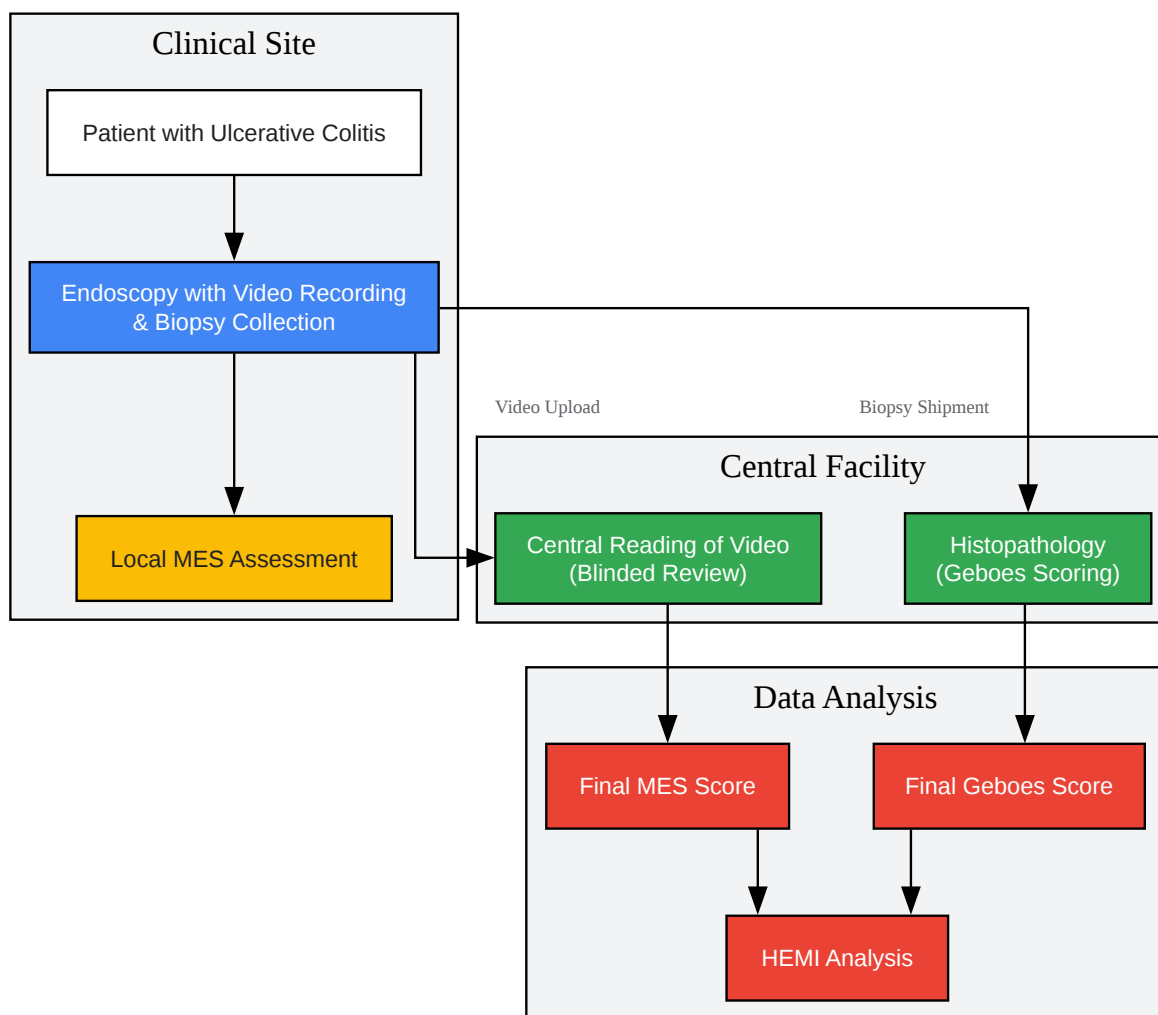
### Obefazimod's Mechanism of Action



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Caption: **Obefazimod** enhances miR-124 expression, reducing pro-inflammatory cytokines.

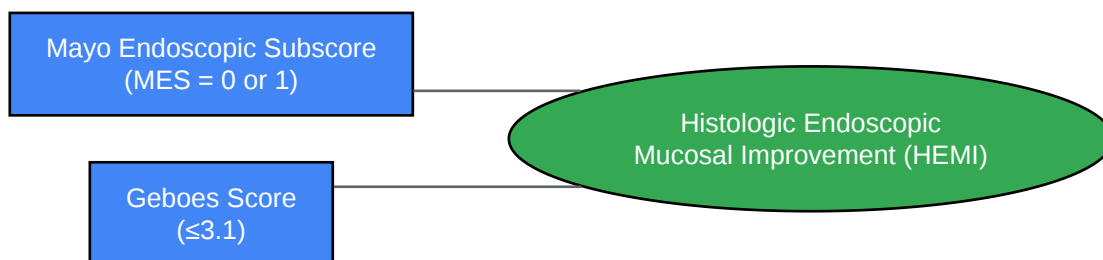
## Experimental Workflow for Endoscopic and Histologic Assessment



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Caption: Workflow for endoscopic and histologic data collection and central analysis.

## Logical Relationship for HEMI Endpoint





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Caption: HEMI is achieved when both endoscopic and histologic criteria are met.

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